- Isomerization of 3-unsubstituted 4,5-dihydroisoxazoles over alumina. A new synthesis of β-hydroxy nitriles, Russian Journal of Organic Chemistry, 2016, 52(3), 397-403

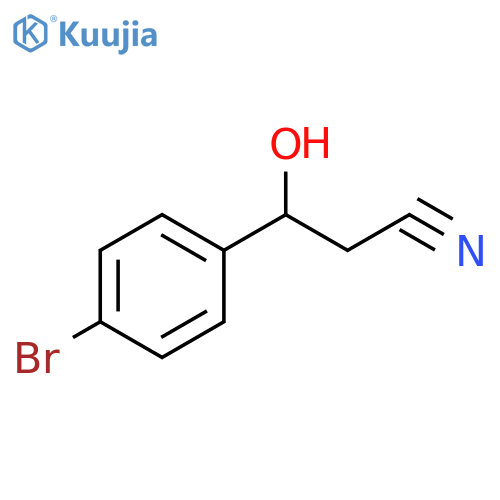

Cas no 65984-59-0 (3-(4-bromophenyl)-3-hydroxypropanenitrile)

65984-59-0 structure

Nome del prodotto:3-(4-bromophenyl)-3-hydroxypropanenitrile

3-(4-bromophenyl)-3-hydroxypropanenitrile Proprietà chimiche e fisiche

Nomi e identificatori

-

- 4-Bromo-β-hydroxybenzenepropanenitrile

- 3-(4-Bromophenyl)-3-hydroxypropanenitrile

- 65984-59-0

- EN300-1246560

- 4-Bromo-

- QBIXYALEBZJFSR-UHFFFAOYSA-N

- G73353

- DB-203729

- AKOS017560431

- MFCD13186688

- A-hydroxybenzenepropanenitrile

- SCHEMBL2547851

- 4-BROMO-BETA-HYDROXYBENZENEPROPANENITRILE

- 3-(4-bromophenyl)-3-hydroxypropanenitrile

-

- Inchi: 1S/C9H8BrNO/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4,9,12H,5H2

- Chiave InChI: QBIXYALEBZJFSR-UHFFFAOYSA-N

- Sorrisi: C1(C(O)CC#N)=CC=C(Br)C=C1

Proprietà calcolate

- Massa esatta: 224.97893g/mol

- Massa monoisotopica: 224.97893g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 2

- Conta atomi pesanti: 12

- Conta legami ruotabili: 2

- Complessità: 178

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 1

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 44Ų

- XLogP3: 1.5

3-(4-bromophenyl)-3-hydroxypropanenitrile Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1246560-100mg |

3-(4-bromophenyl)-3-hydroxypropanenitrile |

65984-59-0 | 95.0% | 100mg |

$272.0 | 2023-10-02 | |

| Aaron | AR02896W-2.5g |

3-(4-bromophenyl)-3-hydroxypropanenitrile |

65984-59-0 | 95% | 2.5g |

$2142.00 | 2023-12-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1694756-100mg |

4-Bromo-β-hydroxybenzenepropanenitrile |

65984-59-0 | 96% | 100mg |

¥1827.00 | 2024-05-04 | |

| Enamine | EN300-1246560-250mg |

3-(4-bromophenyl)-3-hydroxypropanenitrile |

65984-59-0 | 95.0% | 250mg |

$389.0 | 2023-10-02 | |

| 1PlusChem | 1P0288YK-100mg |

3-(4-bromophenyl)-3-hydroxypropanenitrile |

65984-59-0 | 95% | 100mg |

$314.00 | 2024-04-22 | |

| Aaron | AR02896W-1g |

3-(4-bromophenyl)-3-hydroxypropanenitrile |

65984-59-0 | 95% | 1g |

$1105.00 | 2025-02-15 | |

| Aaron | AR02896W-100mg |

3-(4-bromophenyl)-3-hydroxypropanenitrile |

65984-59-0 | 95% | 100mg |

$399.00 | 2025-02-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1694756-250mg |

4-Bromo-β-hydroxybenzenepropanenitrile |

65984-59-0 | 96% | 250mg |

¥2811.00 | 2024-05-04 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1694756-500mg |

4-Bromo-β-hydroxybenzenepropanenitrile |

65984-59-0 | 96% | 500mg |

¥4686.00 | 2024-05-04 | |

| Enamine | EN300-1246560-5000mg |

3-(4-bromophenyl)-3-hydroxypropanenitrile |

65984-59-0 | 95.0% | 5000mg |

$2277.0 | 2023-10-02 |

3-(4-bromophenyl)-3-hydroxypropanenitrile Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1R:F3CCO2H, R:NaNO2, S:CHCl3, 10-15 min, rt; 0-5°C; 5°C → 20°C; 1 h, 20°C

1.2C:Al2O3, 20°C

1.2C:Al2O3, 20°C

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1C:12148-72-0, C:(C6H11)3P, S:PhMe, 25°C; 30 min, 25°C

1.2S:DMSO, 6 h, 25°C

1.2S:DMSO, 6 h, 25°C

Riferimento

- RhI-catalyzed aldol-type reaction of organonitriles under mild conditions, Chemical Communications (Cambridge, 2008, (19), 2212-2214

Metodo di produzione 3

Condizioni di reazione

1.1R:Me3SiCl, S:THF

Riferimento

- Tin-mediated organic reactions: a practical method for the synthesis of β-hydroxynitriles and β-hydroxyketones, Journal of Chemical Research, 1999, (5), 318-319

Metodo di produzione 4

Condizioni di reazione

1.1R:Ni, S:(CH2OMe)2

Riferimento

- Reformatskii type additions of haloacetonitriles to aldehydes mediated by metallic nickel, Tetrahedron Letters, 1985, 26(2), 155-6

Metodo di produzione 5

Condizioni di reazione

1.1S:H2O, 2 h, rt

2.1R:Ph-Ph, R:1,4-naphthalene(CN)2, S:MeCN, 8 h, rt

2.1R:Ph-Ph, R:1,4-naphthalene(CN)2, S:MeCN, 8 h, rt

Riferimento

- Formation of Carbanions from Carboxylate Ions Bearing Electron-Withdrawing Groups via Photoinduced Decarboxylation: Addition of Generated Carbanions to Benzaldehyde, Australian Journal of Chemistry, 2015, 68(11), 1668-1671

Metodo di produzione 6

Condizioni di reazione

1.1C:1109-15-5, S:PhMe, 6 h, 80°C

1.2R:HCl, S:MeOH, S:Et2O, 1 h, rt

1.3R:NaHCO3, S:H2O

1.2R:HCl, S:MeOH, S:Et2O, 1 h, rt

1.3R:NaHCO3, S:H2O

Riferimento

- Stereospecific Oxycyanation of Alkenes with Sulfonyl Cyanide, Angewandte Chemie, 2023, 62(12), e202218743

Metodo di produzione 7

Condizioni di reazione

1.1R:Fe, C:I2, S:MeCN, 36 h, 60°C

1.2R:NH4Cl, S:H2O, 60°C

1.2R:NH4Cl, S:H2O, 60°C

Riferimento

- Iron(0)-Mediated Reformatsky Reaction for the Synthesis of β-Hydroxyl Carbonyl Compounds, Organic Letters, 2019, 21(15), 5873-5878

3-(4-bromophenyl)-3-hydroxypropanenitrile Raw materials

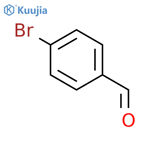

- 4-Bromobenzaldehyde

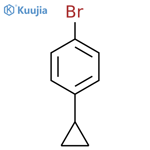

- 1-bromo-4-cyclopropyl-benzene

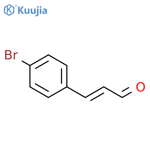

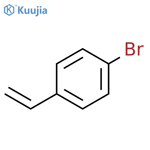

- 4-Bromostyrene (Stabilized with TBC)

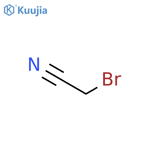

- 2-Bromoacetonitrile

- p-Toluenesulfonyl cyanide

3-(4-bromophenyl)-3-hydroxypropanenitrile Preparation Products

3-(4-bromophenyl)-3-hydroxypropanenitrile Letteratura correlata

-

1. Novel reaction of dibutyl(cyanomethyl)telluronium chloride with carbonyl compounds mediated by organolithium reagents: highly efficient synthesis of β-hydroxy nitrilesZhang-Lin Zhou,Lin-Lan Shi,Yao-Zeng Huang J. Chem. Soc. Perkin Trans. 1 1991 1931

65984-59-0 (3-(4-bromophenyl)-3-hydroxypropanenitrile) Prodotti correlati

- 69408-26-0(Glutamic acid, bis(phenylmethyl) ester)

- 2757835-79-1((3S,5S)-5-methyl-4-(trifluoroacetyl)morpholine-3-carboxylic acid)

- 1806978-78-8(3-(Difluoromethyl)-2-fluoro-4-methoxy-6-methylpyridine)

- 1644345-90-3(2-(bromomethyl)-5-(methoxymethyl)furan)

- 938458-71-0(2-(Methoxymethoxy)phenyl3-(methoxymethoxy)phenylmethanone)

- 938443-21-1(4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine)

- 21863-75-2(1-Piperazinecarboxaldehyde, 4-ethyl-)

- 1807064-49-8(Ethyl 3-hydroxy-5-(trifluoromethyl)pyridine-4-acetate)

- 1805089-30-8(3-(Chloromethyl)-4-(difluoromethyl)-2-iodo-6-methoxypyridine)

- 2138424-56-1(4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2-methylpyrimidine-5-carboxylic acid)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:65984-59-0)3-(4-bromophenyl)-3-hydroxypropanenitrile

Purezza:99%/99%/99%/99%

Quantità:100mg/250mg/1g/5g

Prezzo ($):194/322/644/1818